molecular formula C23H16BrN3S B2782138 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-77-4

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2782138
CAS RN: 683257-77-4
M. Wt: 446.37
InChI Key: GPCASWIVGUQSKY-CPNJWEJPSA-N
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Description

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H16BrN3S and its molecular weight is 446.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives, including compounds related to "(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile," have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclocondensation and one-pot synthesis methods, and are characterized using techniques like IR, 1H NMR, and mass spectrometry. The synthesis process often involves the interaction of different chemical reagents under specific conditions to produce derivatives with potential biological activities (H. Thabet et al., 2011).

Biological Evaluation

Several studies have focused on the biological evaluation of thiazole and thiadiazole derivatives for their potential anti-inflammatory, antioxidant, and anticancer activities. These evaluations are crucial for understanding the potential therapeutic applications of these compounds. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, have shown promising antioxidant and anticancer activities. Such studies highlight the potential of these derivatives in the development of new therapeutic agents (I. Tumosienė et al., 2020).

Photophysical Characterization

The photophysical properties of organotin compounds derived from Schiff bases, which can be related to the structure of the compound , have been investigated for their potential application in organic light-emitting diodes (OLEDs). These studies involve the synthesis of specific derivatives and the examination of their photophysical properties, such as quantum yields and lifetimes, to assess their suitability for use in OLEDs. The research into the photophysical characterization of these compounds is aimed at developing new materials for electronic and photonic applications (M. C. García-López et al., 2014).

Antibacterial Activity

Research on the synthesis and antibacterial activity of heterocyclic compounds from chalcone bases demonstrates the potential of these compounds, including thiazole and thiadiazole derivatives, as antibacterial agents. These studies involve the evaluation of synthesized compounds against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The findings from such research can contribute to the development of new antibacterial drugs (Salman A. Khan, 2017).

properties

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3S/c1-15-10-20(24)8-9-21(15)26-13-19(12-25)23-27-22(14-28-23)18-7-6-16-4-2-3-5-17(16)11-18/h2-11,13-14,26H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCASWIVGUQSKY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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